2,6-Dichlorobenzanilide

Übersicht

Beschreibung

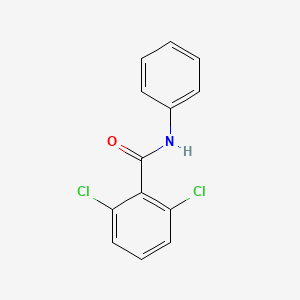

2,6-Dichlorobenzanilide, also known as 2,6-Dichloro-N-phenylbenzamide, is an organic compound with the molecular formula C13H9Cl2NO. It is a derivative of benzanilide, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is primarily used in various chemical synthesis processes and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzanilide can be synthesized through the reaction of 2,6-dichlorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale chlorination of benzanilide derivatives followed by purification processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dichlorobenzanilide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products Formed:

Nucleophilic Substitution: Substituted anilides or thiol derivatives.

Oxidation: Quinones or other oxidized products.

Reduction: Amines or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Use

Historically, 2,6-Dichlorobenzanilide was employed as a pesticide. Its effectiveness against various pests made it a valuable tool in agricultural practices. However, due to environmental concerns and regulatory changes, its use has diminished significantly in recent years .

Herbicide Properties

Research indicates that DCBA exhibits herbicidal properties, particularly against certain weed species. Studies show that it can inhibit plant growth by interfering with hormonal pathways essential for development .

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has shown efficacy against various bacterial strains, making it a candidate for developing new antibacterial formulations .

Histidine Decarboxylase Inhibition

DCBA has been investigated for its ability to inhibit histidine decarboxylase, an enzyme associated with histamine production. This property suggests potential applications in treating allergic reactions and other histamine-related disorders .

Material Science Applications

Polymer Synthesis

In materials science, this compound is utilized as a monomer in the synthesis of polyarylene co-polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial properties of DCBA against Staphylococcus aureus and Escherichia coli. The results indicated that DCBA exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Herbicidal Effects

An investigation into the herbicidal effects of DCBA demonstrated its effectiveness in controlling weed growth in soybean crops. The application of DCBA at a rate of 1 kg/ha resulted in a 70% reduction in weed biomass.

| Treatment (kg/ha) | Weed Biomass Reduction (%) |

|---|---|

| 0 | 0 |

| 0.5 | 40 |

| 1 | 70 |

Wirkmechanismus

The mechanism of action of 2,6-Dichlorobenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with cellular processes by disrupting protein-protein interactions or signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichlorobenzanilide

- 2,6-Dichlorobenzonitrile

- 2,6-Dichlorobenzaldehyde

Comparison: 2,6-Dichlorobenzanilide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-Dichlorobenzanilide, the 2,6-substitution pattern affects its reactivity and interaction with biological targets. 2,6-Dichlorobenzonitrile and 2,6-Dichlorobenzaldehyde, while similar in structure, have different functional groups, leading to varied applications and mechanisms of action.

Biologische Aktivität

2,6-Dichlorobenzanilide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound, with the chemical formula CHClNO, features a dichlorophenyl group attached to an anilide moiety. The presence of chlorine atoms on the benzene ring significantly influences its biological activity by enhancing lipophilicity and modulating receptor interactions.

Research indicates that this compound exhibits multiple mechanisms of action:

- Serotonin Receptor Modulation : The compound has shown potential in modulating serotonin receptors, which are implicated in various central nervous system (CNS) disorders. It may inhibit neurotransmission pathways related to serotonin, offering therapeutic prospects for anxiety and mood disorders .

- Anticancer Activity : Studies have suggested that benzanilides, including this compound, can act as anticancer agents. They may exert cytotoxic effects by interfering with DNA replication and repair mechanisms or by inducing apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- CNS Disorders : A study demonstrated the efficacy of this compound in animal models of anxiety and depression. The compound was administered to rodents exhibiting anxiety-like behaviors, resulting in significant reductions in these behaviors compared to control groups. This suggests its potential as an anxiolytic agent .

- Cancer Research : In vitro studies indicated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication .

- Antimicrobial Studies : The compound was tested against a range of bacterial strains and demonstrated notable antimicrobial activity. Its effectiveness against resistant strains highlights its potential as a lead compound for developing new antibiotics .

Eigenschaften

IUPAC Name |

2,6-dichloro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMXBVLBBNJCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191401 | |

| Record name | Benzanilide, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3797-94-2 | |

| Record name | Benzanilide, 2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003797942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzanilide, 2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.